molecular formula C16H12F3N3O4S B4993776 4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B4993776
M. Wt: 399.3 g/mol
InChI Key: XWKNDIXWWPFKGR-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is an organic compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a trifluoromethyl group. This compound is typically a yellow solid at room temperature and is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can be achieved through a multi-step process. One common method involves the reaction of benzoyl chloride with 3-(trifluoromethyl)aniline to form the intermediate product, which is then reacted with 4-methoxy-3-nitrobenzoic acid under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the nitro and methoxy groups contribute to its reactivity and potential biological activities .

Properties

IUPAC Name

4-methoxy-3-nitro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4S/c1-26-13-6-5-9(7-12(13)22(24)25)14(23)21-15(27)20-11-4-2-3-10(8-11)16(17,18)19/h2-8H,1H3,(H2,20,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKNDIXWWPFKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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